
5-(Azidomethyl)-1,3-dihydroxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-1,3-dihydroxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-1,3-dihydroxybenzene typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of 5-(chloromethyl)-1,3-dihydroxybenzene with sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azidomethyl)-1,3-dihydroxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.
Copper Catalysts: Used in click chemistry reactions for cycloaddition.
Major Products
Aminomethyl Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-1,3-dihydroxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the modification of biomolecules for labeling and tracking in biological studies.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-(Azidomethyl)-1,3-dihydroxybenzene depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-1,3-dihydroxybenzene: A precursor used in the synthesis of 5-(Azidomethyl)-1,3-dihydroxybenzene.
5-(Bromomethyl)-1,3-dihydroxybenzene: Another halomethyl derivative that can be used for similar synthetic purposes.
5-(Hydroxymethyl)-1,3-dihydroxybenzene: A compound with a hydroxymethyl group instead of an azido group, used in different types of chemical reactions.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This sets it apart from other similar compounds that lack the azido functionality.
Eigenschaften
Molekularformel |
C7H7N3O2 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
5-(azidomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7N3O2/c8-10-9-4-5-1-6(11)3-7(12)2-5/h1-3,11-12H,4H2 |
InChI-Schlüssel |
IBNWXRMIYMFXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


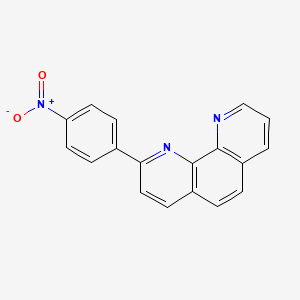
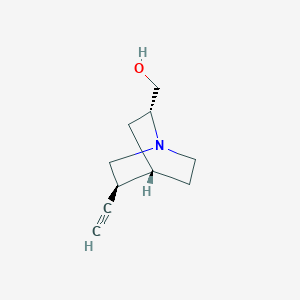

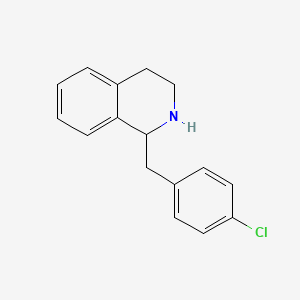

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
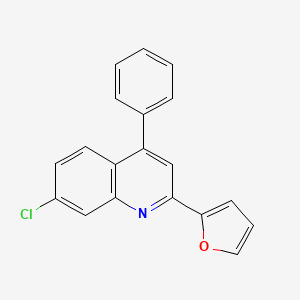
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
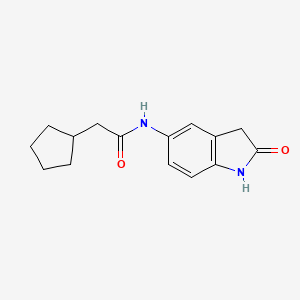
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
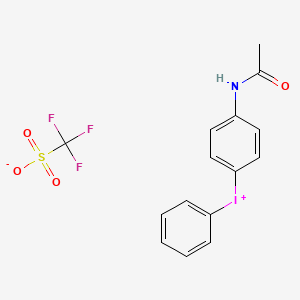


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
